Generation of a Thermally Robust Branched Allylborane – Unique Stability Against 1,3-Sigmatropic Rearrangement
Chloro(dimethylamino)ethylborane reacts with 1-bromo-2-butene Grignard reagent to deliver but-1-en-3-yl(dimethylamino)ethylborane, a branched α-methylallylborane that is stable at ambient temperature and resists the 1,3-sigmatropic boron shift that rapidly interconverts branched and linear isomers in related systems [1]. In contrast, typical branched-chain allyldialkylboranes rearrange completely even at –78 °C, and the closest stable analogue—di-n-hexyl (but-1-en-3-yl)boronate—undergoes slow isomerization over weeks at room temperature, precluding its use in stereoretentive synthesis [1].
| Evidence Dimension | Thermal stability of the α-methylallyl(amino)borane product against 1,3-sigmatropic rearrangement |
|---|---|
| Target Compound Data | But-1-en-3-yl(dimethylamino)ethylborane (derived from chloro(dimethylamino)ethylborane): stable at room temperature; 50% yield, 65:35 branched:linear isomer ratio; branched isomer isolable by spinning-band distillation (bp 57–60 °C at 20 mm) [1] |
| Comparator Or Baseline | Branched allyldialkylboranes generally rearrange spontaneously at –78 °C; di-n-hexyl (but-1-en-3-yl)boronate isomerizes over weeks at room temperature [1] |
| Quantified Difference | Infinite shelf stability at ambient conditions vs. complete rearrangement in hours to days for typical branched allylboranes; purification of the branched isomer possible only with this precursor class. |
| Conditions | Grignard reaction in diethyl ether at room temperature; product stability assessed by 60 MHz ¹H NMR and physical separation by distillation [1] |
Why This Matters
This provides a rare entry to configurationally stable, branched allylboranes—critical for stereoselective allylation in complex-molecule synthesis—that cannot be replicated with generic B-chloro or B-bis(dimethylamino) precursors.
- [1] Hancock, K. G.; Kramer, J. D. Thermal isomerization of but-1-en-3-yl(dimethylamino)ethylborane. Reluctant 1,3-sigmatropic shift of boron in an unusually stable allylborane. J. Am. Chem. Soc. 1973, 95 (19), 6463–6465. View Source
